molecular formula C10H12FN5O2 B1604716 2',3'-dideoxy-3'-fluoroadenosine CAS No. 87418-35-7

2',3'-dideoxy-3'-fluoroadenosine

Cat. No.: B1604716
CAS No.: 87418-35-7
M. Wt: 253.23 g/mol
InChI Key: CTDUJDNZPPZTAV-RRKCRQDMSA-N
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Description

2',3'-dideoxy-3'-fluoroadenosine is a synthetic nucleoside analog It is structurally similar to natural nucleosides but contains modifications that enhance its biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2',3'-dideoxy-3'-fluoroadenosine typically involves the fluorination of a purine nucleoside. One method involves the use of diethylaminosulfur trifluoride to introduce the fluorine atom at the C2’ position of the nucleoside . The reaction conditions are carefully controlled to ensure high yield and purity. Another method uses triethylamine trihydrofluoride, which offers improved safety and yield .

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using noncorrosive reagents such as triethylamine trihydrofluoride. This method is suitable for industrial applications due to its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

2',3'-dideoxy-3'-fluoroadenosine undergoes various chemical reactions, including nucleophilic substitution and fluorination

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include diethylaminosulfur trifluoride and triethylamine trihydrofluoride

Major Products

The major products formed from these reactions are fluorinated nucleosides, which exhibit enhanced biological activity and stability .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its antiviral and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of 2',3'-dideoxy-3'-fluoroadenosine involves its incorporation into nucleic acids, where it disrupts normal cellular processes. The fluorine atom enhances the compound’s stability and resistance to enzymatic degradation, allowing it to exert its effects more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2',3'-dideoxy-3'-fluoroadenosine exhibits unique properties due to the specific positioning of the fluorine atom. This modification enhances its biological activity and stability, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-fluorooxolan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O2/c11-5-1-7(18-6(5)2-17)16-4-15-8-9(12)13-3-14-10(8)16/h3-7,17H,1-2H2,(H2,12,13,14)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDUJDNZPPZTAV-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10236338
Record name 9-(3-Fluoro-2,3-dideoxy-beta-D-erythro-pentofuranosyl)adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87418-35-7
Record name 9-(3-Fluoro-2,3-dideoxy-beta-D-erythro-pentofuranosyl)adenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087418357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(3-Fluoro-2,3-dideoxy-beta-D-erythro-pentofuranosyl)adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',3'-dideoxy-3'-fluoroadenosine
Reactant of Route 2
2',3'-dideoxy-3'-fluoroadenosine
Reactant of Route 3
2',3'-dideoxy-3'-fluoroadenosine
Reactant of Route 4
2',3'-dideoxy-3'-fluoroadenosine
Reactant of Route 5
2',3'-dideoxy-3'-fluoroadenosine
Reactant of Route 6
2',3'-dideoxy-3'-fluoroadenosine

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